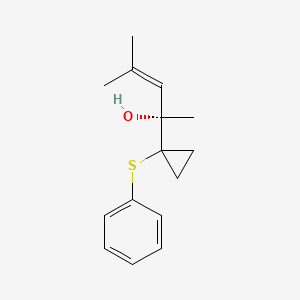

(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL is a chiral organic compound with a unique structure that includes a cyclopropyl ring and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.

Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a phenylthio group.

Chiral Synthesis: The chiral center can be introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, sulfonates, and organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones, aldehydes, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL has shown promise in drug development due to its unique structure, which may influence its interaction with biological targets.

Case Study : Investigations into its pharmacodynamic properties have revealed potential as an anti-cancer agent. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, indicating a need for further exploration into this compound's therapeutic efficacy.

Pharmacology

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Research may focus on:

- Absorption and Distribution : Evaluating how well the compound is absorbed and distributed within the body.

- Metabolism : Investigating metabolic pathways to identify metabolites that could have biological activity.

- Excretion : Understanding how the compound is eliminated from the body.

These studies are essential for assessing safety and efficacy profiles necessary for drug development .

Agrochemicals

The compound's lipophilic nature suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its structural analogs have been studied for their effectiveness against various pests.

Case Study : Research has indicated that similar compounds can disrupt insect growth and reproduction, leading to their use as eco-friendly pest control agents. The specific application of this compound in this area remains to be fully explored but holds promise based on preliminary findings .

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylthio group may play a role in binding to these targets, while the cyclopropyl ring can influence the compound’s overall conformation and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

3-Penten-2-ol: A structurally related compound with a similar backbone but lacking the phenylthio and cyclopropyl groups.

(Z)-pent-3-en-2-ol: Another related compound with a different stereochemistry and functional groups.

Uniqueness

(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL is unique due to its combination of a chiral center, a cyclopropyl ring, and a phenylthio group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require these unique features.

Biological Activity

(S)-4-Methyl-2-(1-(phenylthio)cyclopropyl)pent-3-EN-2-OL, identified by its CAS number 1956435-60-1, is a chiral organic compound notable for its unique structural features, including a cyclopropyl group and a phenylthio substituent. Its molecular formula is C11H14OS, with a molecular weight of approximately 194.30 g/mol. The compound possesses a double bond between the third and fourth carbon atoms in the pentane chain, which significantly contributes to its reactivity and potential biological activity.

The biological activity of this compound is primarily influenced by its lipophilicity due to the presence of the phenylthio group. This property enhances its ability to interact with various biological membranes and receptors, potentially affecting pharmacodynamics and pharmacokinetics. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial properties : Similar compounds have shown efficacy against various bacterial strains.

- Anti-inflammatory effects : The cyclopropyl moiety may contribute to modulating inflammatory pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study investigated the antimicrobial effects of structurally related compounds, revealing that derivatives with similar functionalities exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to lipophilic interactions.

- Anti-inflammatory Studies : Research focusing on compounds with cyclopropyl groups indicated potential pathways for reducing inflammation through inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. The presence of the thiol group may enhance this activity by providing additional reactive sites for interaction with biological targets .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of this compound revealed favorable absorption characteristics in vitro, suggesting that it could achieve therapeutic concentrations effectively when administered .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Cyclohexyl(1-(phenylthio)cyclopropyl)methanol | 127560-56-9 | Contains a cyclohexane ring; potential different activities |

| (S)-4-Methylpentan-2-one | 1234567 | A simpler ketone structure; useful for comparison |

| 1-Cyclopropyl-4-methylpentan-3-one | 115817010 | Similar cyclopropane substitution; differing functional groups |

These comparisons highlight the diverse biological activities that can arise from minor structural variations, emphasizing the importance of functional groups in determining pharmacological properties.

Properties

Molecular Formula |

C15H20OS |

|---|---|

Molecular Weight |

248.4 g/mol |

IUPAC Name |

(2S)-4-methyl-2-(1-phenylsulfanylcyclopropyl)pent-3-en-2-ol |

InChI |

InChI=1S/C15H20OS/c1-12(2)11-14(3,16)15(9-10-15)17-13-7-5-4-6-8-13/h4-8,11,16H,9-10H2,1-3H3/t14-/m0/s1 |

InChI Key |

GFXPTCSQXATLMX-AWEZNQCLSA-N |

Isomeric SMILES |

CC(=C[C@@](C)(C1(CC1)SC2=CC=CC=C2)O)C |

Canonical SMILES |

CC(=CC(C)(C1(CC1)SC2=CC=CC=C2)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.